N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

Catalog No.
S3271668
CAS No.
951995-12-3
M.F
C18H13ClFN3O3
M. Wt
373.77
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydr...

CAS Number

951995-12-3

Product Name

N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

IUPAC Name

N-(5-acetamido-2-chlorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.77

InChI

InChI=1S/C18H13ClFN3O3/c1-9(24)22-11-3-4-14(19)16(7-11)23-18(26)13-8-21-15-5-2-10(20)6-12(15)17(13)25/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

TYNRUAQYJMJZRL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Solubility

not available

This compound belongs to the class of fluoroquinolones, a group of synthetic broad-spectrum antibiotics. The specific structure suggests it might be a derivative of existing fluoroquinolones with modifications on the quinoline ring and the attached phenyl group.


Molecular Structure Analysis

The key features of the molecule include:

  • Fluorine atom: The presence of a fluorine atom (F) at position 6 of the quinoline ring is a characteristic feature of fluoroquinolones and contributes to their antibacterial activity [].
  • Chlorine atom (Cl): A chlorine atom is present at position 2 of the phenyl ring, which could affect the overall properties of the molecule compared to unsubstituted fluoroquinolones.
  • Carboxamide group (CONH2): This functional group attached to the nitrogen atom at position 3 of the quinoline ring might be involved in hydrogen bonding and interactions with biological targets.
  • Acetylamino group (NHCOCH3): This group attached to the phenyl ring could influence the solubility and stability of the molecule.

Chemical Reactions Analysis

  • Acid-base reactions: The carboxylic acid group (COOH) can lose a proton (H+) in acidic conditions.
  • Acylation reactions: The acetylamino group might be susceptible to hydrolysis, removing the acetyl group (CH3CO).

Synthesis of this specific compound would likely involve multi-step organic reactions using known fluoroquinolone chemistry as a starting point.

Safety information on this specific compound is not available. Fluoroquinolones can have various side effects, including gastrointestinal upset, tendon problems, and nervous system effects []. The presence of the chlorine and acetylamino groups might introduce additional safety concerns that require further investigation.

XLogP3

2.5

Dates

Modify: 2023-08-19

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